molecular formula C18H14ClN3O2 B11412074 3-(2-chlorobenzyl)-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-(2-chlorobenzyl)-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11412074
M. Wt: 339.8 g/mol
InChI Key: RUZIPEUCFUFYOJ-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed to achieve good yields . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-methoxy-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H14ClN3O2/c1-24-12-6-7-15-13(8-12)16-17(21-15)18(23)22(10-20-16)9-11-4-2-3-5-14(11)19/h2-8,10,21H,9H2,1H3

InChI Key

RUZIPEUCFUFYOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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